molecular formula C18H15ClN4O2 B2935577 2-(2-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942012-00-2

2-(2-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2935577
CAS No.: 942012-00-2
M. Wt: 354.79
InChI Key: ZJGWNUXPYHWYDL-UHFFFAOYSA-N
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Description

1,2,4-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three carbon atoms and three nitrogen atoms at non-adjacent positions . They are used as building blocks in the design of various biologically important organic molecules .


Synthesis Analysis

1,2,4-Triazines can be synthesized through a variety of methods. One common method is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This reaction tolerates a variety of sensitive functionalities and allows for the late-stage incorporation of substituents .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazines consists of a six-membered ring with alternating carbon and nitrogen atoms . The exact structure of “2-(2-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

1,2,4-Triazines can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazines can vary widely depending on their specific structure. For example, they can have different molecular weights, chemical stabilities, and reactivities .

Future Directions

The future directions for research on 1,2,4-triazines could include developing new synthetic methods, exploring their biological activity, and investigating their potential applications in areas such as medicine and materials science .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-15-9-5-4-6-13(15)12-23-17(25)16(24)22-11-10-21(18(22)20-23)14-7-2-1-3-8-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGWNUXPYHWYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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